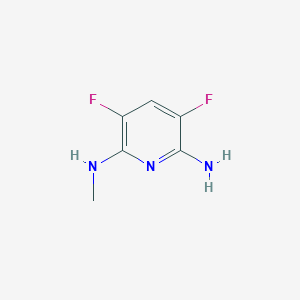
3,5-Difluoro-N2-methylpyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,5-difluoro-6-(methylamino)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts strong electron-withdrawing effects, which can influence the compound’s reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . Another approach involves the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions using fluorinating agents such as sodium azide or other fluorinating reagents . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3,5-difluoro-6-(methylamino)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
2-Amino-3,5-difluoro-6-(methylamino)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Wirkmechanismus
The mechanism of action of 2-Amino-3,5-difluoro-6-(methylamino)pyridine involves its interaction with specific molecular targets and pathways. The electron-withdrawing effects of the fluorine atoms can influence the compound’s binding affinity and reactivity with various biological molecules . These interactions can modulate biological processes and pathways, making the compound valuable for research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3,5-difluoropyridine: A closely related compound with similar properties but lacking the methylamino group.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substituents and reactivity.
Uniqueness
2-Amino-3,5-difluoro-6-(methylamino)pyridine is unique due to the presence of both amino and methylamino groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups and fluorine atoms makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
189281-29-6 |
|---|---|
Molekularformel |
C6H7F2N3 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
3,5-difluoro-6-N-methylpyridine-2,6-diamine |
InChI |
InChI=1S/C6H7F2N3/c1-10-6-4(8)2-3(7)5(9)11-6/h2H,1H3,(H3,9,10,11) |
InChI-Schlüssel |
VURMJJWEBBJHAK-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C(=N1)N)F)F |
Kanonische SMILES |
CNC1=C(C=C(C(=N1)N)F)F |
Synonyme |
2,6-Pyridinediamine,3,5-difluoro-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














